![molecular formula C16H14F3N3OS B2850297 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 860609-29-6](/img/structure/B2850297.png)
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by a complex structure incorporating pyrimidine, sulfur, and cyanobenzene moieties Its molecular formula is C16H13F3N3OS
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrimidine Ring: : Starting from a simple amine and aldehyde, cyclization is achieved to form the basic pyrimidine structure.
Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic substitution reactions often introduce the trifluoromethyl group.
Sulfanyl Group Addition: : Thiol compounds react with halogenated intermediates to introduce the sulfanyl group.
Benzene and Carbonitrile Incorporation: : Through a sequence of substitution and nucleophilic addition reactions, the benzene ring and nitrile group are integrated.
Industrial Production Methods
Industrial synthesis may involve more scalable methods, such as continuous flow reactions and optimized catalytic processes to ensure high yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, where the sulfur or other functional groups are oxidized to higher valence states.
Reduction: : Reduction reactions typically involve the nitrogenous or carbonyl components, leading to the formation of amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenated solvents, strong acids or bases to facilitate substitution mechanisms.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Derivatives with various functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, it serves as an intermediate in the development of more complex molecules, particularly in pharmaceutical chemistry for drug discovery.
Biology and Medicine
It has potential bioactivity that is under investigation for therapeutic applications, including anticancer, antiviral, and antibacterial properties. Its ability to interact with specific enzymes and proteins is of high interest.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications, thanks to its robust and adaptable chemical structure.
Mécanisme D'action
The compound's mechanism of action, particularly in biological systems, involves binding to molecular targets such as enzymes or receptors. The trifluoromethyl and sulfanyl groups enhance its ability to penetrate biological membranes and reach intracellular targets. Pathways often implicated include inhibition of enzyme activity or modulation of protein function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include those with trifluoromethyl-pyrimidine structures or cyanobenzene moieties. For instance:
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzoic acid
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzamide
Each of these compounds shares structural similarities but may vary in their reactivity and application due to the differences in functional groups
Hope this satisfies your curiosity and needs!
Propriétés
IUPAC Name |
3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASOJCAFHTTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
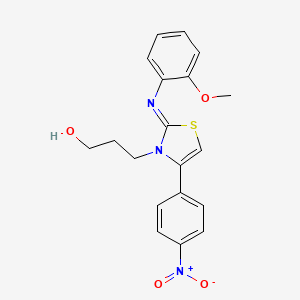
![N-(4-cyanooxan-4-yl)-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2850218.png)
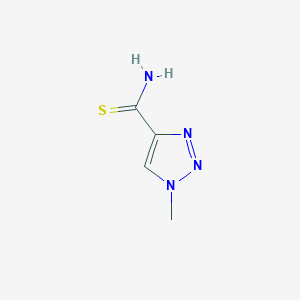
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)
![1-[(Naphthalen-1-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2850222.png)
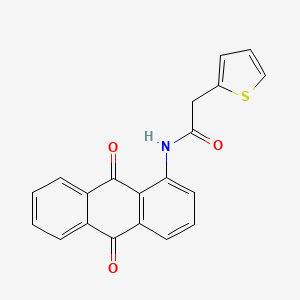
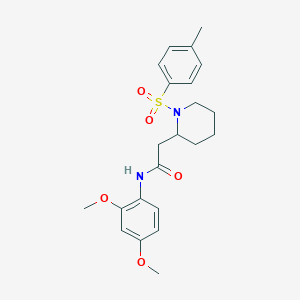

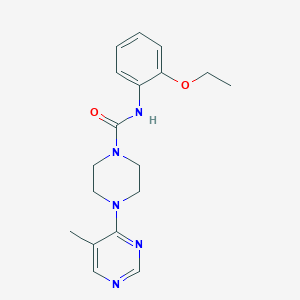
![6-(3-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2850232.png)
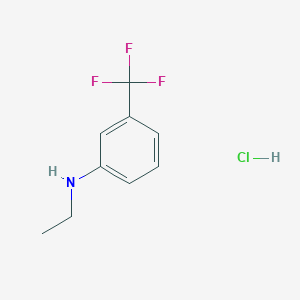
![N-(3,5-dimethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2850236.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2850237.png)
